molecular formula C11H14FNO B3076188 N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine CAS No. 1040020-94-7

N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine

Cat. No. B3076188
CAS RN: 1040020-94-7
M. Wt: 195.23 g/mol
InChI Key: XOAYEXNQDBGFJT-UHFFFAOYSA-N
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Description

“N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine” is a chemical compound with the molecular formula C11H14FNO . It’s also known as "Cyclopropanamine, N-[2-(2-fluorophenoxy)ethyl]-" .


Molecular Structure Analysis

The molecular weight of “this compound” is 195.2333632 . The exact structure would require more detailed information or a structural analysis tool, which I currently do not have access to.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine and its derivatives have been explored for various chemical synthesis and properties. For instance, the study on the pharma market reflected by patents reveals anti-dopaminergic agents useful for treating schizophrenia, dependency, and neurodegenerative disorders, highlighting the broad therapeutic potential of related compounds (Habernickel, 2003). Another research on bromophenol derivatives with a cyclopropyl moiety demonstrates the synthesis and biological evaluation of these compounds as effective inhibitors of enzymes, suggesting their relevance in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Metal Ion Detection and Biological Applications

Research on fluoroionophores based on diamine-salicylaldehyde derivatives indicates their application in metal ion detection, with specific recognition of Zn+2 and Cd+2, showing potential in cellular metal staining (Hong et al., 2012). Additionally, antiviral activity research on monofluorinated cyclopropanoid nucleosides suggests their utility in combating viral infections like HSV-1 and HSV-2, highlighting the antiviral potential of cyclopropanamine derivatives (Rosen et al., 2004).

Organic Synthesis and Material Science

Safety and Hazards

While specific safety and hazard information for “N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine” is not available, general safety measures for handling chemicals should be followed. This includes avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAYEXNQDBGFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine
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N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine
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N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine
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